molecular formula C19H18O3 B14440440 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan CAS No. 76833-05-1

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan

Cat. No.: B14440440
CAS No.: 76833-05-1
M. Wt: 294.3 g/mol
InChI Key: IIXNTCJKGNQLIA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan is an organic compound with the molecular formula C18H16O3 It is characterized by a furan ring substituted with benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan typically involves the reaction of furan derivatives with benzyl alcohol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the benzyl alcohol, followed by the reaction with a furan derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques are crucial in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The furan ring can undergo electrophilic aromatic substitution, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-4-methoxy-benzoic acid methyl ester
  • Methyl 3-(benzyloxy)propanoate

Uniqueness

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan is unique due to the presence of two benzyloxy groups attached to a furan ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers different reactivity patterns and potential biological activities.

Properties

CAS No.

76833-05-1

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-phenylmethoxy-2-(phenylmethoxymethyl)furan

InChI

InChI=1S/C19H18O3/c1-3-7-16(8-4-1)13-20-15-19-18(11-12-21-19)22-14-17-9-5-2-6-10-17/h1-12H,13-15H2

InChI Key

IIXNTCJKGNQLIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(C=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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